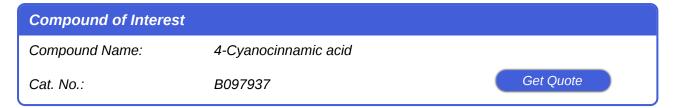


An In-depth Technical Guide to 4-Cyanocinnamic Acid: Structure, Analysis, and Applications

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This technical guide provides a comprehensive overview of **4-Cyanocinnamic acid**, tailored for researchers, scientists, and professionals in drug development. It covers the core chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its significant role in both analytical chemistry and as a potential therapeutic agent.

Core Chemical Structure and Properties

4-Cyanocinnamic acid, also known as 3-(4-cyanophenyl)acrylic acid, is an aromatic compound featuring a cinnamic acid backbone substituted with a nitrile (cyano) group at the para position of the phenyl ring. This structure imparts unique chemical and physical properties, making it a valuable molecule in various scientific applications.

The chemical structure is represented by the SMILES notation N#Cc1ccc(/C=C/C(=O)O)cc1.[1]

Physicochemical Data

The key quantitative properties of **4-Cyanocinnamic acid** are summarized in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C10H7NO2	[2]
Molecular Weight	173.17 g/mol	[2][3]
CAS Number	18664-39-6	[2]
Appearance	White to cream crystalline powder	
Melting Point	245-248 °C	[3]
Boiling Point	380.4 ± 25.0 °C (Predicted)	[3]
рКа	4.13 ± 0.10 (Predicted)	[3]

Note: Some sources may contain conflicting data; the values presented here are from corroborated or predicted sources.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-Cyanocinnamic acid** are crucial for its application in research and development.

Synthesis Protocol: Knoevenagel-Doebner Condensation

A reliable method for synthesizing **4-Cyanocinnamic acid** is the Knoevenagel-Doebner condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group, followed by decarboxylation.

Objective: To synthesize 4-Cyanocinnamic acid from 4-cyanobenzaldehyde and malonic acid.

Materials:

- 4-Cyanobenzaldehyde
- Malonic acid

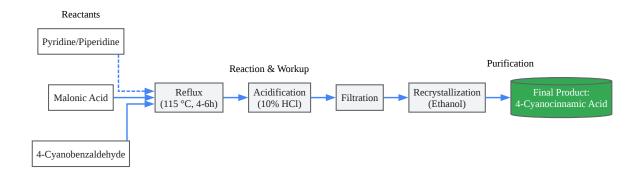


- Pyridine (solvent and base)
- Piperidine (catalyst)
- Hydrochloric acid (10% aq.)
- Ethanol (for recrystallization)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel

Procedure:

- In a round-bottom flask, dissolve 1.0 equivalent of 4-cyanobenzaldehyde and 1.5 equivalents of malonic acid in a minimal amount of pyridine.
- Add a catalytic amount (0.1 equivalents) of piperidine to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 115 °C) with continuous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
- After completion, cool the reaction mixture to room temperature.
- Slowly pour the cooled mixture into an ice-cold solution of 10% hydrochloric acid to neutralize the pyridine and precipitate the crude product.
- Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.
- Purify the crude 4-Cyanocinnamic acid by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline product.





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A flowchart of the Knoevenagel-Doebner synthesis protocol.

Analytical Protocols

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of **4-Cyanocinnamic acid** is expected to show characteristic absorption bands:

- ~3300-2500 cm⁻¹: A broad band corresponding to the O-H stretching of the carboxylic acid group, often showing hydrogen bonding.
- ~2230-2210 cm⁻¹: A sharp, strong peak indicating the C≡N (nitrile) stretching vibration.
- ~1710-1680 cm⁻¹: A strong absorption from the C=O (carbonyl) stretching of the carboxylic acid.
- ~1640-1620 cm⁻¹: A peak corresponding to the C=C stretching of the alkene group.
- ~1600, 1500 cm⁻¹: Absorptions related to the C=C stretching within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:



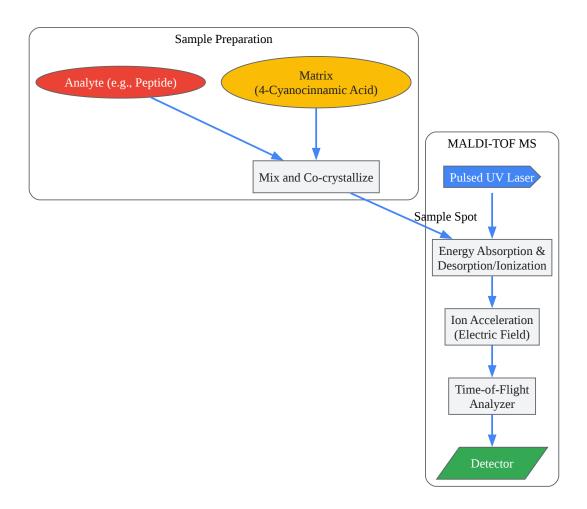




- ¹H NMR: The proton NMR spectrum would provide information on the hydrogen environments. Expected signals include: a singlet for the carboxylic acid proton (>12 ppm), two doublets for the vinyl protons (~6.5-7.8 ppm) with a large coupling constant (~16 Hz) characteristic of a trans-alkene, and two doublets in the aromatic region (~7.6-8.0 ppm) for the para-substituted benzene ring.
- ¹³C NMR: The carbon NMR would show distinct signals for the carboxylic carbonyl carbon (~170 ppm), the carbons of the double bond (~120-145 ppm), the aromatic carbons, and the nitrile carbon (~118 ppm).

Mass Spectrometry (MS): The primary application of **4-Cyanocinnamic acid** in analysis is as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, especially for the analysis of peptides and low molecular weight compounds.[4] Its derivatives, such as α -cyano-4-hydroxycinnamic acid (CHCA) and 4-chloro- α -cyanocinnamic acid (Cl-CCA), are also widely used.[5][6][7] The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft ionization process.





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The workflow of MALDI-TOF mass spectrometry using a matrix.

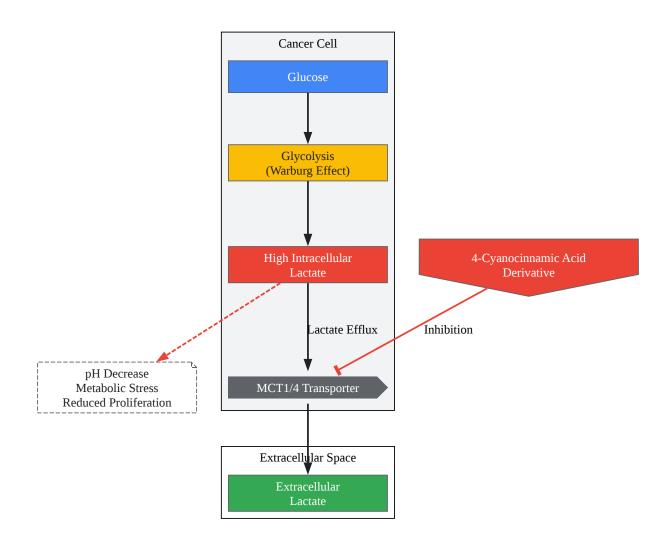


Biological Activity and Signaling Pathways

Beyond its role in analytical chemistry, derivatives of cyanocinnamic acid are recognized as potent inhibitors of Monocarboxylate Transporters (MCTs).[8][9] MCTs, particularly MCT1 and MCT4, are crucial for transporting lactate across cell membranes.

In many cancer cells, elevated glycolysis (the Warburg effect) leads to high production of lactate, which must be exported to prevent intracellular acidification and maintain a high glycolytic rate.[10] Inhibiting MCTs with compounds like cyanocinnamic acid derivatives blocks this lactate efflux. The resulting intracellular lactate accumulation disrupts the cell's pH balance and metabolic processes, ultimately leading to reduced cancer cell proliferation and survival.[4] [5][10] This makes MCT inhibition a promising strategy in cancer therapy.





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Mechanism of cancer cell inhibition via MCT transporters.



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